molecular formula C6H10ClFO2S B1478093 (1-Fluorocyclopentyl)methanesulfonyl chloride CAS No. 1803570-66-2

(1-Fluorocyclopentyl)methanesulfonyl chloride

Cat. No. B1478093
CAS RN: 1803570-66-2
M. Wt: 200.66 g/mol
InChI Key: ANZUFNQVFPFKQD-UHFFFAOYSA-N
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Description

“(1-Fluorocyclopentyl)methanesulfonyl chloride”, commonly referred to as FCPMSC, is a chemical compound that belongs to the class of sulfonyl chlorides . It has a molecular formula of C6H10ClFO2S and a molecular weight of 200.66 g/mol .


Molecular Structure Analysis

The InChI code for “(1-Fluorocyclopentyl)methanesulfonyl chloride” is 1S/C6H10ClFO2S/c7-11(9,10)5-6(8)3-1-2-4-6/h1-5H2 . This indicates the connectivity and hydrogen count of its atoms.


Physical And Chemical Properties Analysis

“(1-Fluorocyclopentyl)methanesulfonyl chloride” has a molecular weight of 200.66 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Enzyme Inhibition Studies

(1-Fluorocyclopentyl)methanesulfonyl chloride plays a role in enzyme inhibition studies. For instance, methanesulfonyl fluoride, a related compound, acts as an oxydiaphoric inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). This derivative is formed by sulfonylating a group near the enzyme's anionic site, potentially the same group acetylated during normal catalytic activity.

Selective Fluorination Methods

The compound is useful in selective fluorination methods. A study by Makino and Yoshioka (1987) shows that a combination of methanesulfonyl fluoride and cesium fluoride, modified with 18-crown-6, is effective for selective fluorination of various benzyl alcohols via nucleophilic substitution (Makino & Yoshioka, 1987).

Ionic Liquid Applications

In the field of ionic liquids, methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3. This electrolyte has been studied for the electrochemical properties of vanadium pentoxide (V2O5) films, showing potential for sodium intercalation into V2O5 films (Su, Winnick, & Kohl, 2001).

Reaction Rate and Product Studies

The solvolyses of methanesulfonic anhydride, closely related to methanesulfonyl chloride, have been studied in various solvents. This research helps understand the reaction mechanisms and product selectivity in different solvent conditions (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).

Chlorination of Pentitols

Methanesulfonyl chloride has been used in the selective chlorination of pentitols, transforming unprotected d-arabinitol into its 1,5-dichloro derivative. This research expands the understanding of chlorination reactions in organic chemistry (Benazza, Beaupère, Uzan, & Demailly, 1991).

Studies on Electron Adducts and Radicals

The one-electron reduction of methanesulfonyl chloride leads to electron adducts and sulfonyl radicals, which have implications in various chemical reactions. This research provides insights into the behavior of these radicals in oxygenated solutions and their role in isomerization processes (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

Synthesis and Catalytic Applications

The compound finds application in catalytic and synthetic chemistry. For example, a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides avoids genotoxic impurities, highlighting its role in safer chemical synthesis processes (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Thermokinetic Analysis

Methanesulfonyl chloride-water system has been analyzed thermokinetically, providing insights into the reactive behavior under both homogeneous and heterogeneous conditions. This is crucial for assessing safe operating conditions in industrial applications (Andreozzi, Aquila, Caprio, Insola, & Russo, 1996).

properties

IUPAC Name

(1-fluorocyclopentyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO2S/c7-11(9,10)5-6(8)3-1-2-4-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZUFNQVFPFKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Fluorocyclopentyl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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